9,10-Dimethylanthracene

Catalog No.
S589257
CAS No.
781-43-1
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dimethylanthracene

CAS Number

781-43-1

Product Name

9,10-Dimethylanthracene

IUPAC Name

9,10-dimethylanthracene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3

InChI Key

JTGMTYWYUZDRBK-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C

solubility

2.71e-07 M
In water, 5.60X10-2 mg/L at 25 °C
Insoluble in wate

Synonyms

9,10-dimethylanthracene, 9,10-dimethylanthracene, ion(1+), 9,10-dimethylanthracene, ion(1-), 9,10-dimethylanthracene, ion(2+)

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C

The exact mass of the compound 9,10-Dimethylanthracene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.71e-07 min water, 5.60x10-2 mg/l at 25 °cinsoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4220. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Dimethylanthracene (DMA, CAS 781-43-1) is an electron-rich, highly reactive polycyclic aromatic hydrocarbon utilized as a specialized diene, a high-efficiency fluorophore, and a benchmark singlet oxygen scavenger. By substituting the meso (9,10) positions of the anthracene core with electron-donating methyl groups, DMA achieves substantially altered photophysical and kinetic profiles compared to the parent anthracene. It is primarily procured for applications requiring rapid cycloaddition kinetics, elevated fluorescence quantum yields, and specific reactive oxygen species (ROS) trapping without the extreme steric hindrance associated with bulkier phenyl substitutions [1].

Substituting DMA with unsubstituted anthracene or 9,10-diphenylanthracene (DPA) critically compromises either reactivity or quantum efficiency. Unsubstituted anthracene suffers from high intersystem crossing, limiting its fluorescence quantum yield to roughly 30%, whereas DMA exceeds 70%[1]. Conversely, while DPA is highly fluorescent, its bulky phenyl groups sterically block the 9,10-positions, rendering it inert to standard Diels-Alder cycloadditions at the meso core[2]. Furthermore, if buyers substitute DMA with the common singlet oxygen trap 1,3-diphenylisobenzofuran (DPBF), they risk false positives in ROS assays; DPBF readily cross-reacts with hydroxyl radicals and hypochlorite and absorbs visible light, whereas DMA is highly specific to singlet oxygen and absorbs primarily in the UV, preventing self-sensitization during visible-light irradiation [3].

Singlet Oxygen Scavenging: Specificity Advantage Over DPBF

In photochemical assays, DMA is utilized as a chemical actinometer for singlet oxygen due to its rapid and specific formation of a 9,10-endoperoxide. While the classic trap 1,3-diphenylisobenzofuran (DPBF) exhibits a comparable trapping rate constant (k = 9.6 × 10^8 M^-1 s^-1), DPBF is prone to cross-reactivity with other reactive oxygen species such as hydroxyl radicals and hypochlorite. In contrast, DMA (k = 9.1 × 10^8 M^-1 s^-1 in water) provides high specificity for singlet oxygen. Furthermore, DMA's UV-dominant absorption prevents the inner-filter effects and visible-light self-sensitization that frequently confound DPBF-based visible-light photosensitizer assays [1].

Evidence DimensionSinglet oxygen trapping rate and ROS specificity
Target Compound Datak = 9.1 × 10^8 M^-1 s^-1 (High specificity, UV-absorbing)
Comparator Or BaselineDPBF: k = 9.6 × 10^8 M^-1 s^-1 (Cross-reacts with OH• and OCl-, visible-absorbing)
Quantified DifferenceComparable trapping kinetics but complete elimination of visible-light self-sensitization and off-target ROS cross-reactivity.
ConditionsAqueous and organic solvent ROS trapping assays under visible light irradiation

Ensures accurate, artifact-free quantification of singlet oxygen in photodynamic therapy and photocatalysis assays by eliminating false positives from other ROS.

Photophysical Efficiency: Quantum Yield Enhancement Over Anthracene

The photophysical behavior of the anthracene core is highly sensitive to meso-substitution. Unsubstituted anthracene exhibits a high intersystem crossing rate, resulting in a triplet yield of approximately 70% and restricting its fluorescence quantum yield to roughly 30%. The introduction of 9,10-methyl groups in DMA suppresses this non-radiative decay pathway, elevating the fluorescence quantum yield to between 70% and 93% depending on the solvent environment (e.g., 0.9328 in paraffins). This makes DMA a highly efficient fluorophore and triplet-triplet annihilation (TTA) annihilator compared to the parent compound, while maintaining a more compact steric profile than 9,10-diphenylanthracene [REFS-2, REFS-3].

Evidence DimensionFluorescence quantum yield (Φf)
Target Compound DataΦf ≈ 70% - 93%
Comparator Or BaselineUnsubstituted Anthracene: Φf ≈ 30%
Quantified Difference2.3x to 3.1x increase in fluorescence efficiency.
ConditionsPhotophysical characterization in organic solvents (e.g., standard matrices and paraffins)

Crucial for procurement in OLED development, photon upconversion, and fluorescent tagging where high emission efficiency must be balanced with minimal steric bulk.

Cycloaddition Kinetics: Extreme Meso-Position Activation

The electron-donating nature of the methyl groups in DMA heavily activates the 9,10-positions for Diels-Alder reactions, transforming it into an ultra-reactive diene. Kinetic studies demonstrate that DMA reacts with strong dienophiles like tetracyanoethylene (TCNE) 100 times faster than the classic diene cyclopentadiene. Furthermore, while the bulky 9,10-diphenylanthracene is sterically shielded and fails to undergo normal 9,10-cycloaddition (forcing an abnormal 1,4-reaction path), DMA reacts instantly with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) at room temperature, making it a highly efficient dienophile scavenger and synthetic building block [REFS-4, REFS-5].

Evidence DimensionDiels-Alder reaction rate with TCNE
Target Compound DataReacts 100x faster than cyclopentadiene
Comparator Or BaselineCyclopentadiene (Baseline diene) / 9,10-Diphenylanthracene (Sterically blocked at 9,10)
Quantified Difference2 orders of magnitude faster reaction rate than cyclopentadiene; absolute 9,10-reactivity advantage over DPA.
ConditionsKinetic studies in dioxane at 20 °C with cyanoalkenes

Allows chemists to use DMA as a rapid, room-temperature scavenger for dienophiles or as a highly efficient precursor for complex polycyclic frameworks.

Singlet Oxygen Actinometry in Photodynamic Therapy (PDT) Research

DMA is a highly reliable chemical trap for evaluating the efficiency of new PDT photosensitizers. Its lack of visible-light absorption and immunity to hydroxyl radical cross-reactivity ensures that the measured singlet oxygen quantum yields are accurate and not artificially inflated by secondary ROS or self-sensitization, unlike assays relying on DPBF [1].

Annihilator Core in Triplet-Triplet Annihilation Upconversion (TTA-UC)

Due to its high fluorescence quantum yield (70-93%) and appropriate singlet-triplet energy gap, DMA is widely procured as an annihilator in TTA-UC systems. It provides a less sterically hindered alternative to 9,10-diphenylanthracene, allowing for different matrix compatibilities and solid-state packing arrangements while maintaining excellent upconversion efficiency [2].

Ultra-Fast Dienophile Scavenging and Reversible Cycloadditions

In complex organic synthesis and materials science (such as fullerene functionalization), DMA is utilized for its exceptional Diels-Alder reactivity. Its ability to react instantly with electron-deficient dienophiles at room temperature makes it a highly effective choice for trapping reactive intermediates or creating thermally reversible linkages in self-healing polymers[3].

Color/Form

Crystals from ethanol

XLogP3

5.7

Boiling Point

360 °C

LogP

5.69 (LogP)
log Kow = 5.69

Melting Point

183.0 °C
182.4 °C

UNII

DI986077VR

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (82.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (82.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H351 (10.87%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 9,10-Dimethylanthracene is a crystalline solid. It is very slightly soluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). 9,10-Dimethylanthracene is a substance that occurs as a result of incomplete burning of oil, gasoline, coal, wood or other organic substances. It is found in cigarette smoke. USE: There is no commercial production of 9,10-dimetheylbenz(a)anthracene. EXPOSURE: Workers who process coal and petroleum products or where combustion processes are extensive may breathe in 9,10-dimethylanthracene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, automobile exhaust or smoke from other sources such as open heating with coal or wood. If 9,10-dimethylanthracene is released to the environment, it will be broken down in air. 9,10-Dimethylanthracene released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It may be broken down by microorganisms, and is expected to build up in some aquatic organisms. RISK: Data on the potential for 9,10-dimethylanthracene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of 9,10-dimethylanthracene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 9,10-dimethylanthracene to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 9,10-dimethylanthracene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

3.02X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

781-43-1

Associated Chemicals

1,3-Dimethylanthracene;610-46-8
2,3-Dimethylanthracene;613-06-9

Wikipedia

9,10-dimethylanthracene

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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